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Compound of Interest

Compound Name: Rivaroxaban EP Impurity I

Cat. No.: B580592 Get Quote

This guide provides a comprehensive comparison of two analytical methods for the

quantification of Rivaroxaban EP Impurity I, validated according to the International Council

for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer researchers, scientists,

and drug development professionals a clear understanding of the performance of a standard

High-Performance Liquid Chromatography (HPLC) method versus a more modern Ultra-High-

Performance Liquid Chromatography (UPLC) method for the analysis of this specific impurity.

Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from the validation of two distinct

analytical methods for Rivaroxaban EP Impurity I. Method A represents a conventional HPLC

method, while Method B illustrates the performance of a UPLC method.

Table 1: System Suitability

Parameter Method A (HPLC) Method B (UPLC)
ICH Guideline /
Acceptance
Criteria

Tailing Factor 1.2 1.1 T ≤ 2.0

Theoretical Plates > 3000 > 7000 > 2000

% RSD of Peak Area 0.8% 0.5% ≤ 2.0%
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Table 2: Specificity and Resolution

Parameter Method A (HPLC) Method B (UPLC)
ICH Guideline /
Acceptance
Criteria

Peak Purity Index > 0.998 > 0.999

The method should

show no significant

interference from

placebo, other

impurities, or

degradation products.

Resolution (Rs)
> 2.2 from nearest

peak

> 3.0 from nearest

peak

Rs > 2.0 is generally

considered acceptable

for baseline

separation.

Table 3: Linearity and Range

Parameter Method A (HPLC) Method B (UPLC)
ICH Guideline /
Acceptance
Criteria

Linearity Range 0.1 - 2.0 µg/mL 0.05 - 2.5 µg/mL

Should cover the

expected range of the

impurity.

Correlation Coefficient

(r²)
0.9992 0.9998 r² ≥ 0.995

Y-intercept Minimal Minimal

Should be insignificant

compared to the

response at the lowest

concentration.

Table 4: Accuracy (Recovery)
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Concentration
Level

Method A (HPLC) -
% Recovery (Mean
± SD)

Method B (UPLC) -
% Recovery (Mean
± SD)

ICH Guideline /
Acceptance
Criteria

50% 99.5 ± 1.2% 100.2 ± 0.8%

Recovery is typically

expected to be within

98.0% to 102.0%.

100% 100.8 ± 0.9% 100.5 ± 0.6%

150% 101.2 ± 1.1% 100.9 ± 0.7%

Table 5: Precision

Precision Level
Method A (HPLC) -
% RSD

Method B (UPLC) -
% RSD

ICH Guideline /
Acceptance
Criteria

Repeatability (n=6) 1.5% 0.9%

% RSD should be

evaluated based on

the concentration of

the analyte.

Intermediate Precision

(n=6)
1.8% 1.2%

Table 6: Detection and Quantitation Limits

Parameter Method A (HPLC) Method B (UPLC)
ICH Guideline /
Acceptance
Criteria

Limit of Detection

(LOD)
0.03 µg/mL 0.015 µg/mL

Typically a signal-to-

noise ratio of 3:1.[1]

Limit of Quantitation

(LOQ)
0.1 µg/mL 0.05 µg/mL

Typically a signal-to-

noise ratio of 10:1.[1]
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Table 7: Robustness

Parameter
Variation

Method A (HPLC) -
Impact on Results

Method B (UPLC) -
Impact on Results

ICH Guideline /
Acceptance
Criteria

Flow Rate (± 10%) No significant impact No significant impact

The method should

remain unaffected by

small, deliberate

variations in

parameters.[2]

Column Temperature

(± 5°C)

Minor shift in retention

time

Minor shift in retention

time

Mobile Phase

Composition (± 2%)
No significant impact No significant impact

Experimental Protocols
A detailed methodology for the validation of an analytical method for Rivaroxaban EP Impurity
I is provided below. This protocol is based on the principles outlined in the ICH Q2(R1)

guideline.[2][3][4][5]

1. Materials and Reagents:

Rivaroxaban EP Impurity I reference standard

Rivaroxaban drug substance

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid (AR grade)

Purified water

2. Chromatographic Conditions:
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Method A (HPLC):

Column: C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution)

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detector Wavelength: 250 nm

Injection Volume: 10 µL

Method B (UPLC):

Column: C18, 100 mm x 2.1 mm, 1.7 µm

Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution)

Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Detector Wavelength: 250 nm

Injection Volume: 2 µL

3. Validation Parameters:

Specificity: The ability to assess the analyte in the presence of other components is crucial.

[1] This was evaluated by injecting a placebo solution, a solution of Rivaroxaban, and a

spiked solution containing Rivaroxaban and Impurity I to check for interference.

Linearity: A minimum of five concentrations of Rivaroxaban EP Impurity I were prepared

and injected in triplicate. A calibration curve was constructed by plotting the peak area

against the concentration, and the correlation coefficient was determined.
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Range: The range of the analytical procedure is the interval between the upper and lower

concentrations for which the method has a suitable level of precision, accuracy, and linearity.

[2]

Accuracy: Determined by spiking the placebo with known amounts of Impurity I at three

different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The

percentage recovery was then calculated.

Precision:

Repeatability: Assessed by analyzing six replicate injections of the same sample on the

same day, by the same analyst, and on the same instrument.

Intermediate Precision: Evaluated by repeating the analysis on a different day, with a

different analyst, and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-

noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]

Robustness: The reliability of the method was assessed by introducing small, deliberate

variations to the method parameters, such as flow rate, column temperature, and mobile

phase composition, and observing the effect on the results.[2]

System Suitability: Performed before each analytical run to ensure the chromatographic

system is suitable for the intended analysis. This includes checking the tailing factor,

theoretical plates, and the precision of replicate injections.

Mandatory Visualization
The following diagrams illustrate the logical workflow of the method validation process as per

ICH guidelines.
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Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).
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Caption: Logical Relationship of Method Validation to Product Quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b580592#method-validation-of-rivaroxaban-ep-
impurity-i-as-per-ich-guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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